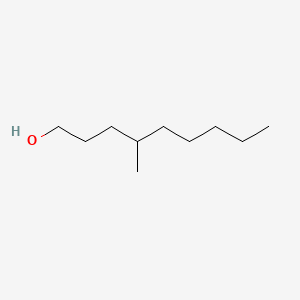

4-Methylnonan-1-ol

描述

4-Methylnonan-1-ol is an organic chemical compound . It is a racemic analog of the sex pheromone of Tenebrio molitor L. (mealworm), which is biologically active . It is also found in longan fruit .

Synthesis Analysis

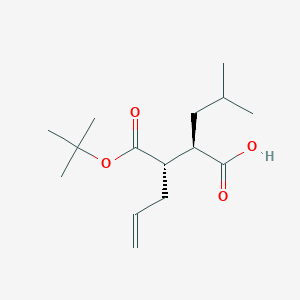

Known methods for synthesizing this compound have multiple steps and in most instances use difficultly accessible compounds as starting materials . An effective synthetic method for the racemic analog of 1 was developed based on the recently discovered regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts .Molecular Structure Analysis

The structure of this compound was elucidated using IR, PMR, and 13 C NMR spectral methods and GC-MS .Chemical Reactions Analysis

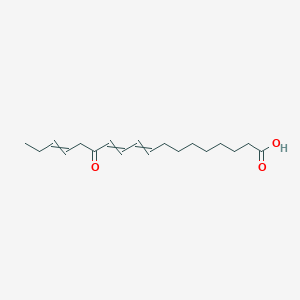

The reaction of hept-1-ene with EtMgCl in the presence of TaCl 5 – ( i -OPr) 3 P catalyst formed organomagnesium compound 2 . The mixture was treated with HCl solution to afford carboxylic acid 3 . The residue was dissolved in anhydrous Et 2 O, treated under Ar with LiAlH 4, refluxed for 2 h, treated with H 2 O, and extracted with Et 2 O .科学研究应用

Synthesis of Sex Pheromones

4-Methylnonan-1-ol is used in the synthesis of sex pheromones. Specifically, it has been identified as the sex pheromone of Tenebrio molitor L. (mealworm) . This compound is biologically active and its racemic analog has been synthesized for research purposes .

Development of Synthetic Methods

The compound has been used in the development of new synthetic methods. Known methods for synthesizing this compound have multiple steps and often use difficultly accessible compounds as starting materials . Researchers have developed an effective synthetic method for the racemic analog of this compound. This method is based on the recently discovered regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts .

作用机制

Target of Action

The primary target of 4-Methylnonan-1-ol is the Tenebrio molitor L. (mealworm) . This compound acts as a sex pheromone for this species . The role of this compound is to attract the opposite sex for mating .

Mode of Action

This compound interacts with the olfactory receptors of the mealworm. When released, the compound is detected by the antennae of the opposite sex. This triggers a series of neural responses leading to attraction and mating behavior .

Biochemical Pathways

It is known that the detection of the pheromone triggers a cascade of neural and hormonal responses that lead to behavioral changes .

Pharmacokinetics

As a volatile compound, it is likely to have high bioavailability in the environment where it can easily reach its target organism .

Result of Action

The result of the action of this compound is the attraction of the opposite sex leading to successful mating in mealworms . This compound, therefore, plays a crucial role in the reproduction and survival of this species .

Action Environment

Environmental factors such as temperature, humidity, and wind can influence the action, efficacy, and stability of this compound . For instance, wind can disperse the pheromone over a larger area, potentially attracting more mates. Extreme temperatures and humidity levels might affect the stability and effectiveness of the pheromone .

安全和危害

未来方向

属性

IUPAC Name |

4-methylnonan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-7-10(2)8-6-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECVGHIJHFNAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

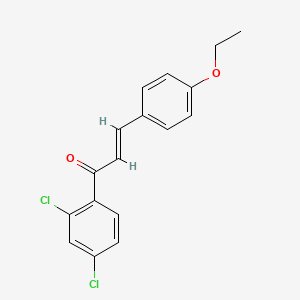

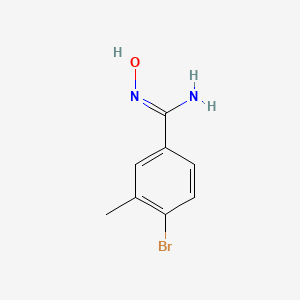

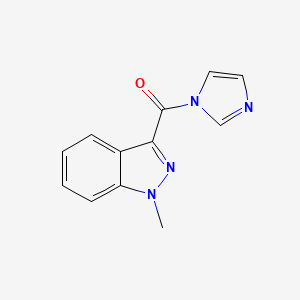

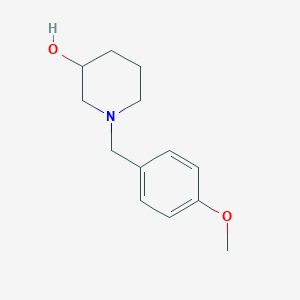

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)

![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)